

Technical Guide: (6-Iodo-pyridin-2-yl)-methanol

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: (6-Iodo-pyridin-2-yl)-methanol

Cat. No.: B1324985

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For Researchers, Scientists, and Drug Development Professionals

Introduction

(6-Iodo-pyridin-2-yl)-methanol is a halogenated pyridine derivative. This class of organic compounds serves as a versatile scaffold in medicinal chemistry and drug discovery due to the unique chemical properties imparted by the pyridine ring and the halogen substituent. The pyridine moiety can participate in hydrogen bonding and offers a site for metabolic modification, while the iodine atom can be utilized in various cross-coupling reactions to build more complex molecules. This technical guide provides a comprehensive overview of the molecular characteristics, a generalized synthesis protocol, and the potential biological significance of **(6-Iodo-pyridin-2-yl)-methanol**, with a focus on its relevance to drug development.

Core Molecular Data

The fundamental physicochemical properties of **(6-Iodo-pyridin-2-yl)-methanol** are summarized below. This data is essential for its application in experimental settings, including reaction stoichiometry, solution preparation, and analytical characterization.

Property	Value
Molecular Weight	235.02 g/mol
Molecular Formula	C ₆ H ₆ INO
CAS Number	851102-41-5
Physical Form	Solid
SMILES String	<chem>OCc1cccc(I)n1</chem>
InChI Key	VUEZKKXLCULZHG-UHFFFAOYSA-N

Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of **(6-iodo-pyridin-2-yl)-methanol** is not readily available in the public domain, a generalized approach can be inferred from the synthesis of analogous pyridine-2-methanol derivatives. A common strategy involves the reduction of a corresponding pyridine-2-carboxylic acid or its ester.

Generalized Experimental Protocol: Reduction of 6-Iodopicolinate

This protocol describes a representative method for the synthesis of **(6-iodo-pyridin-2-yl)-methanol** via the reduction of a methyl 6-iodopicolinate precursor.

Materials:

- Methyl 6-iodopicolinate
- Sodium borohydride (NaBH₄)
- Methanol (MeOH)
- Dichloromethane (DCM)
- Saturated aqueous ammonium chloride (NH₄Cl) solution
- Anhydrous sodium sulfate (Na₂SO₄)

- Silica gel for column chromatography
- Ethyl acetate and petroleum ether (for chromatography)

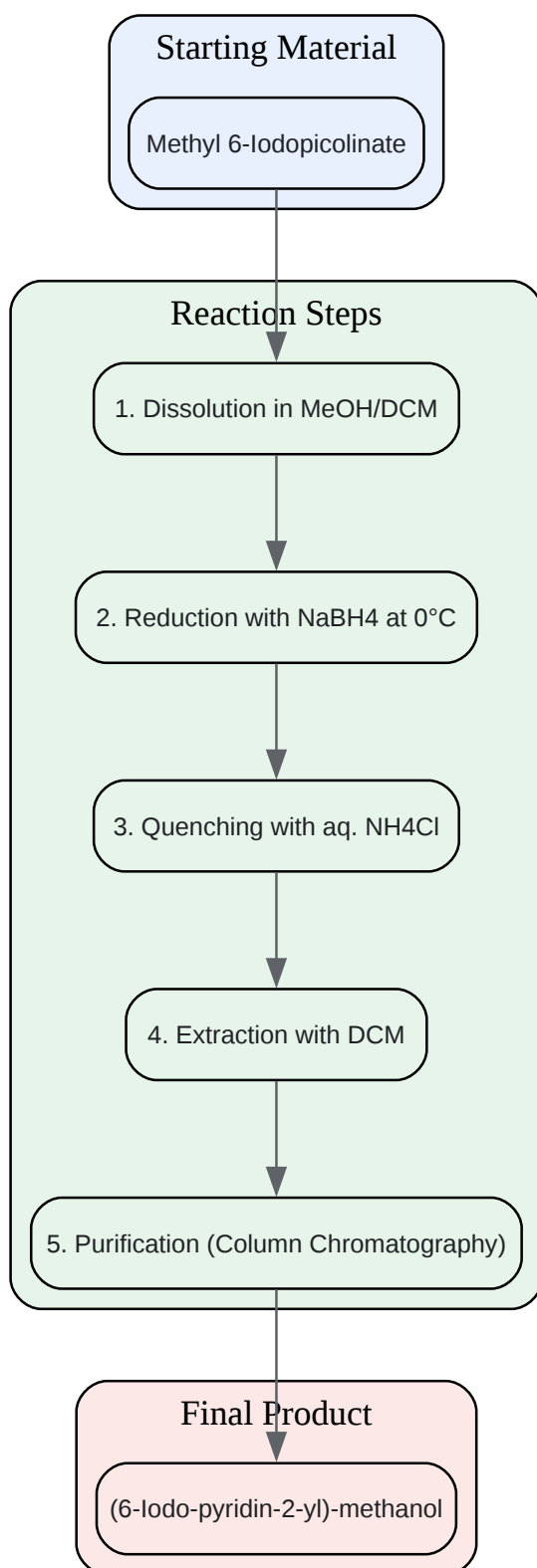
Procedure:

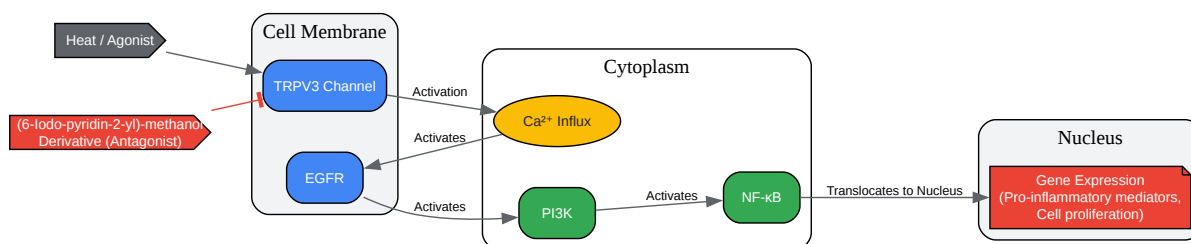
- **Dissolution:** Dissolve methyl 6-iodopicolinate (1.0 equivalent) in a mixture of methanol and dichloromethane at 0°C in a round-bottom flask equipped with a magnetic stirrer.
- **Reduction:** Slowly add sodium borohydride (1.0-1.5 equivalents) to the solution in portions, maintaining the temperature at 0°C.
- **Reaction Monitoring:** Allow the reaction mixture to warm to room temperature and stir overnight. Monitor the progress of the reaction by thin-layer chromatography (TLC).
- **Quenching:** Upon completion, cool the reaction mixture to 0°C and quench by the slow addition of saturated aqueous ammonium chloride solution.
- **Extraction:** Extract the aqueous layer with dichloromethane (3 x volumes).
- **Drying and Concentration:** Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
- **Purification:** Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in petroleum ether to yield pure **(6-Iodo-pyridin-2-yl)-methanol**.

Safety Precautions:

- Conduct the reaction in a well-ventilated fume hood.
- Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
- Sodium borohydride is a reactive substance; handle with care and avoid contact with acidic solutions.

Synthesis Workflow Diagram





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- To cite this document: BenchChem. [Technical Guide: (6-Iodo-pyridin-2-yl)-methanol]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1324985#6-iodo-pyridin-2-yl-methanol-molecular-weight\]](https://www.benchchem.com/product/b1324985#6-iodo-pyridin-2-yl-methanol-molecular-weight)

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